2-(Benzyloxy)-4,5-difluorobenzoic acid
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Overview
Description
2-(Benzyloxy)-4,5-difluorobenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a benzyloxy group
Mechanism of Action
Target of Action
The primary targets of 2-(Benzyloxy)-4,5-difluorobenzoic acid are likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, and organoboron reagents .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the SM coupling reaction . This reaction is a key part of the synthesis of various organic compounds, including those involved in fatty acid and phenolic antioxidant biosynthesis . The compound’s action can influence the production of these compounds and their downstream effects.
Pharmacokinetics
It’s known that organoboron compounds, like this one, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagents used . The compound’s action can therefore have significant effects at the molecular and cellular levels.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to changes in the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,5-difluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4,5-difluorobenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxy)-4,5-difluorobenzoic acid.
Reduction: Formation of 2-(hydroxy)-4,5-difluorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,5-Difluorobenzoic acid: Lacks the benzyloxy group, affecting its reactivity and applications.
2-(Methoxy)-4,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
2-(Benzyloxy)-4,5-difluorobenzoic acid is unique due to the presence of both the benzyloxy group and fluorine atoms, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various fields of research and industry .
Biological Activity
2-(Benzyloxy)-4,5-difluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzyloxy group and two fluorine atoms positioned on the benzene ring. This unique structure contributes to its biological activity by enhancing binding affinity to various biological targets.
The mechanism of action for this compound primarily involves interactions with enzymes and receptors. The presence of fluorine atoms can increase the compound's lipophilicity and stability, facilitating better interaction with biological macromolecules.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : Its structural similarity to biologically active molecules allows it to modulate receptor activity, influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties. Studies have shown its potential effectiveness against certain bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In vitro studies suggest that it may reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory conditions .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of derivatives related to this compound. For instance, compounds derived from this scaffold demonstrated significant inhibition of monoamine oxidase B (MAO-B), which is relevant for conditions like Parkinson's disease .
Case Studies
Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated that this compound can modulate enzyme activity and exhibit antimicrobial effects.
- In Vivo Studies : Preliminary animal studies suggest potential therapeutic benefits in models of diabetes-related complications and neurodegenerative diseases .
Properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHYGNLPLHZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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